2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene
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Overview
Description
2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of fluorinating agents and nitrating agents under controlled conditions. The choice of solvents, temperatures, and catalysts can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The presence of electron-withdrawing groups like nitro and trifluoromethoxy makes the compound susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted benzene derivatives with various nucleophiles.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized products, potentially including nitroso or nitro derivatives.
Scientific Research Applications
2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene is largely dependent on its chemical structure. The electron-withdrawing nature of the nitro and trifluoromethoxy groups can influence the compound’s reactivity and interactions with biological targets. For example, the compound may interact with enzymes or receptors through hydrogen bonding or electrostatic interactions, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
- 3,4-Difluoronitrobenzene
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
Uniqueness
2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene is unique due to the combination of its substituents, which impart distinct electronic and steric properties. The trifluoromethoxy group, in particular, is less common and provides unique reactivity compared to other fluorinated compounds .
Properties
IUPAC Name |
1,3-difluoro-4-nitro-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO3/c8-3-1-2-4(13(14)15)5(9)6(3)16-7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKVBPGVBXIISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153338-22-8 |
Source
|
Record name | 2,6-Difluor-3-nitro-1-(trifluormethoxy)benzol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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